3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a complex organic compound characterized by its unique structural features. It belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing sulfur and nitrogen. The compound's molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers and has been referenced in scientific literature for its synthesis and applications. It is often synthesized in laboratory settings for research purposes.
This compound can be classified as:
The synthesis of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity.
The molecular structure of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 3-[...]-propanamide |
| InChI Key | JFEIZQQPGKDPTD-FLIBITNWSA-N |
| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O |
The compound can undergo various chemical reactions, including:
Each reaction type requires specific conditions regarding temperature, solvent choice, and catalysts to achieve desired outcomes effectively. Reaction monitoring through analytical techniques ensures that products meet required specifications for further applications.
The mechanism of action for 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is not fully elucidated but is believed to involve interactions with various biological targets:
Research continues to explore these interactions to understand better how this compound exerts its potential biological effects.
The physical properties of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-pheny-propan -2 -yl) propanamide include:
| Property | Value |
|---|---|
| Appearance | Solid or crystalline form |
| Solubility | Soluble in organic solvents like ethanol |
Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles, electrophiles, and susceptibility to oxidation/reduction processes.
The compound has several applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications based on its unique structural characteristics and biological activities.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: